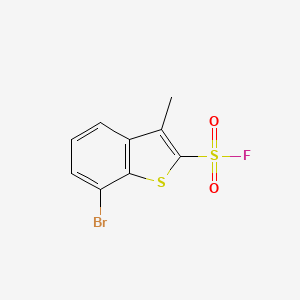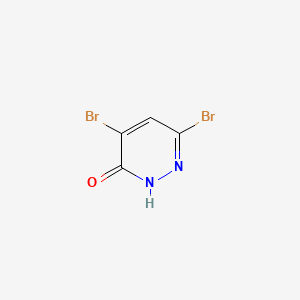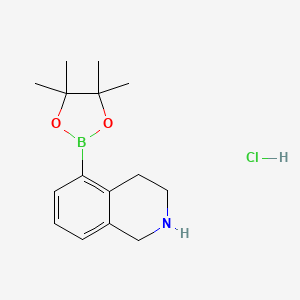
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is a chemical compound with the molecular formula C6H6BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide typically involves the bromination of 2,4-Dihydroxypyridine-3-carboxylic acid. The reaction is carried out using pyridine hydrobromide perbromide as the brominating agent. The reaction conditions include maintaining a specific temperature and reaction time to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to achieve high purity and yield. The use of advanced equipment and techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydrobromide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action include various biochemical processes that are influenced by the presence of the hydrobromide group and the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxypyridine: A precursor to the hydrobromide derivative, used in similar applications.
4-Hydroxy-2-pyridone: Another pyridine derivative with distinct chemical properties and applications.
3-Deazauracil: A compound with a similar pyridine structure but different functional groups.
Uniqueness
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and carboxylic acid groups, along with the hydrobromide moiety. This combination of functional groups imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H6BrNO4 |
|---|---|
Molekulargewicht |
236.02 g/mol |
IUPAC-Name |
4-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H5NO4.BrH/c8-3-1-2-7-5(9)4(3)6(10)11;/h1-2H,(H,10,11)(H2,7,8,9);1H |
InChI-Schlüssel |
ZDTVASHMFLTWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1O)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)
![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)

![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)



![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)

